5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-4(2)5-3-6(10(16)17)12-8-7(5)9(15)14-11(18)13-8/h3-4H,1-2H3,(H,16,17)(H2,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRIPPAOMNUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isopropylamine with a suitable diketone in the presence of a thiolating agent to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Reduction Reactions
The thioxo (C=S) group undergoes selective reduction under controlled conditions:
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LiAlH₄ in anhydrous THF reduces the thioxo group to a thiol (-SH) at 0–5°C, preserving the oxo and carboxylic acid groups .
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Catalytic hydrogenation (H₂/Pd-C ) in ethanol at 50°C yields the dithiol derivative, though over-reduction of the pyrimidine ring may occur .
Nucleophilic Substitution
The carboxylic acid group participates in esterification and amidation:
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Esterification : Reacts with methanol (1:5 molar ratio) under H₂SO₄ catalysis (70°C, 4 h) to form the methyl ester.
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Amidation : Coupling with amines (e.g., benzylamine) via EDC/HOBt in DMF yields corresponding amides .
Condensation and Cycloaddition
The oxo and thioxo groups enable condensation with aldehydes/amines:
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Aldehyde Condensation : Reacts with 4-nitrobenzaldehyde in water (pH 2.5–3.0, 25°C) to form fused pyrido-pyrimidine derivatives via enamine intermediates .
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1,3-Dipolar Cycloaddition : With nitrile oxides, forms isoxazoline hybrids under microwave irradiation (100°C, 15 min) .
Ring Modification and Functionalization
The pyrido-pyrimidine ring undergoes electrophilic substitution:
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Halogenation : Br₂ in acetic acid brominates the C-5 position selectively (60°C, 3 h).
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Alkylation : Methyl iodide with NaH in DMF alkylates the N-3 position (RT, 6 h) .
pH-Dependent Reactivity
The compound’s behavior varies significantly with pH:
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Acidic Conditions (pH < 3) : Protonation of the pyrimidine N-1 enhances electrophilicity, facilitating nucleophilic attack at C-6 .
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Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid group promotes decarboxylation at elevated temperatures (80°C).
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown promise in the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases related to the central nervous system and cardiovascular system. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The target’s carboxylic acid at Position 7 distinguishes it from most analogs, which typically feature carbonitriles (e.g., 4a, 3n) or carboxamides (e.g., A484954) at Position 4.
- Substituent Effects : The isopropyl group at Position 5 introduces steric hindrance compared to phenyl (3n) or substituted phenyl (4a) groups, which may alter binding affinity in biological targets .
- Thioxo vs. Oxo : The thioxo group at Position 2 in the target compound could influence tautomeric equilibria or metal chelation, contrasting with oxo-containing analogs like A484954 .
Yield Comparison :
| Compound | Yield (%) | Key Step |
|---|---|---|
| Target | Not reported | Microwave-assisted condensation |
| 4a () | 27.2 | Alkylation with 4-fluorobenzyl bromide |
| 3n () | 66.7 | Nucleophilic substitution under mild conditions |
The lower yields for 4a-4d (21.7–28.1%) suggest challenges in introducing bulky substituents (e.g., fluorobenzyl groups) compared to simpler alkyl chains .
Biological Activity
5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure
The structure of this compound can be represented as follows:
Chemical Structure
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that derivatives of tetrahydropyridopyrimidine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 15 µM. This indicates a potent anticancer activity compared to standard chemotherapy agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Isopropyl-4-oxo... | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 10 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings
A study evaluated the antimicrobial activity using the disk diffusion method. The results indicated that the compound produced inhibition zones ranging from 12 mm to 18 mm at concentrations of 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) production leading to cellular damage.
- Apoptosis induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for 5-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid?
Methodological Answer: Synthesis typically involves cyclization strategies. For example:
- Microwave-assisted cyclization : Mont et al. (2004) demonstrated that microwave irradiation enhances reaction efficiency for pyrido[2,3-d]pyrimidin-7-ones, reducing side products and improving yields. This method is adaptable for introducing the isopropyl and thioxo groups via functionalized precursors .
- Palladium-catalyzed reductive cyclization : Abdellatif (2023) reported nitroarene reductive cyclization using formic acid derivatives as CO surrogates. This approach allows precise control over ring closure and substituent placement .
- Key steps : Protect the carboxylic acid group during cyclization to prevent side reactions. Use anhydrous DMF for coupling reactions and silica gel chromatography for purification .
Table 1 : Comparison of Synthetic Approaches for Analogous Compounds
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| Methylthiophene | Nucleophilic addition | 95 | |
| Propylthiophene | Microwave cyclization | 89 |
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH), thioxo group (δ ~160–170 ppm in 13C), and carboxylic acid (δ ~170–175 ppm in 13C). Compare with calculated shifts using DFT .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and thioxo (C=S, ~600–700 cm⁻¹) groups .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent oxidation of the thioxo group .
- Spill Management : Neutralize with sodium bicarbonate, collect with absorbent materials, and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor activity?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with alkyl (e.g., ethyl, propyl) or aromatic groups at position 5. Compare IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
- Mechanistic Probes : Replace the thioxo group with oxo or selenoxo to evaluate redox activity’s role in cytotoxicity .
- Crystallography : Co-crystallize with target enzymes (e.g., thymidylate synthase) to identify binding interactions. Use PyMOL for docking simulations .
Q. How to resolve contradictions in reported reaction yields for similar pyrido[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Parameter Screening : Replicate reactions under varying conditions (solvent polarity, catalyst loading). For example, Pd(OAc)2 at 2–10 mol% in DMF/THF mixtures .
- Side Reaction Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed carboxylic acid derivatives). Adjust protecting groups (e.g., switch from ethyl to tert-butyl esters) .
- Yield Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 5 mol% Pd | 78 | 92 |
| THF, 2 mol% Pd | 65 | 88 |
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Prepare sodium or lysine salts of the carboxylic acid group. Monitor pH stability (4.5–7.4) .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or PEGylated esters) to enhance membrane permeability. Hydrolyze in plasma for active compound release .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release. Characterize with dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
